2-Methyl-5-(thiazol-2-yl)phenylboronic acid
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Overview
Description
2-Methyl-5-(thiazol-2-yl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a thiazole ring and a methyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(thiazol-2-yl)phenylboronic acid typically involves the reaction of 2-Methyl-5-(thiazol-2-yl)phenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction is usually performed in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(thiazol-2-yl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, dimethylformamide (DMF), ethanol.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation or hydrolysis of the boronic acid group.
Scientific Research Applications
2-Methyl-5-(thiazol-2-yl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(thiazol-2-yl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group plays a crucial role in stabilizing the palladium complex and facilitating the transmetalation step.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the thiazole and methyl substituents, making it less versatile in certain reactions.
2-Thiazolylboronic Acid: Contains the thiazole ring but lacks the methyl group, affecting its reactivity and selectivity.
5-Methyl-2-thiazolylboronic Acid: Similar structure but different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2-Methyl-5-(thiazol-2-yl)phenylboronic acid is unique due to the presence of both the thiazole ring and the methyl group, which enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and a promising candidate for further research in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H10BNO2S |
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Molecular Weight |
219.07 g/mol |
IUPAC Name |
[2-methyl-5-(1,3-thiazol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BNO2S/c1-7-2-3-8(6-9(7)11(13)14)10-12-4-5-15-10/h2-6,13-14H,1H3 |
InChI Key |
VIDCQZUAYXLDEZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2=NC=CS2)C)(O)O |
Origin of Product |
United States |
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